3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(phenylsulfanylmethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPRBQKGRRCVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime, which is then reacted with phenylthiomethyl ketone under acidic conditions to yield the desired isoxazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules, facilitating the development of novel chemical entities.
- Reactivity Studies : Its unique substitution pattern allows for diverse reactivity, making it a subject of interest in synthetic organic chemistry .
Biology
- Enzyme Inhibition : Research indicates that 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole may function as an enzyme inhibitor, potentially modulating biological pathways critical for various cellular functions .
- Receptor Modulation : The compound has been investigated for its ability to interact with specific receptor proteins, suggesting applications in pharmacology and drug design .
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer activities. It has been explored for its potential to inhibit tumor growth and reduce inflammation in various models .
- Pharmaceutical Development : Isoxazole derivatives are gaining attention as promising drug candidates due to their broad spectrum of biological activities, including antibacterial and antiviral properties .
Industry
- Material Science : The compound is also utilized in developing new materials with specific electronic or optical properties, which can be beneficial in creating advanced electronic devices or sensors .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of isoxazole derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to apoptosis induction through caspase activation .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory effects of this compound revealed that it effectively inhibits specific kinases involved in cancer progression. This inhibition was linked to decreased phosphorylation of key substrates, suggesting its potential as a therapeutic agent in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Crystallographic Insights
The structural conformation of isoxazole derivatives is highly sensitive to substituent type and position. Key comparisons include:
Bond Length and Steric Effects
- In 4-(4-chlorophenyl)-5-phenylisoxazole, the C2–C9 bond length (1.359 Å) is elongated compared to analogs like [3-(4-chlorophenyl)isoxazol-5-yl]methanol (1.337 Å), attributed to steric hindrance between the 4-chlorophenyl and phenyl groups .
Isostructural Halogen-Substituted Analogs
- Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) in are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry. Despite differing halogens (Cl vs. F), their crystal packing remains similar, with planar molecular conformations except for one fluorophenyl group oriented perpendicularly .
Enzyme Inhibition
- Glutathione Reductase (GR) Inhibition :
- 3-(4-Chlorophenyl)isoxazole exhibits strong GR inhibition (IC₅₀: 0.059 mM; $ K_I $: 0.011 mM), while 5-(4-chlorophenyl)isoxazole shows reduced activity (IC₅₀: 0.118 mM). This highlights the critical role of substituent position: the 3-chlorophenyl group enhances binding affinity compared to the 5-position .
- The phenylthio-methyl group in 3-(4-chlorophenyl)-5-[(phenylthio)methyl]isoxazole may further modulate enzyme interactions, though specific data is lacking .
Anti-HIV Activity
- 3-((3-(4-Chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole demonstrates significant anti-HIV-1 activity in TZM-bl and CEM-GFP cell lines. The oxadiazole moiety likely enhances antiviral efficacy compared to sulfur-containing analogs .
Antioxidant Activity
Data Tables
Table 2: Crystallographic Parameters of Halogen-Substituted Isoxazoles
Biological Activity
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique isoxazole ring structure, substituted with a 4-chlorophenyl group and a phenylthio methyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is . Its structure includes an isoxazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been investigated for potential roles as:
- Enzyme Inhibitor : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access and preventing catalysis.
- Receptor Modulator : It can modulate receptor activity, influencing various signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the toxicity of isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The findings suggested that certain isoxazoles induced apoptosis and cell cycle arrest by modulating the expression levels of pro-apoptotic and anti-apoptotic genes such as Bcl-2 and p21^WAF-1 .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory properties. Isoxazole derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Study on Cytotoxicity
In a comparative study involving various isoxazole derivatives, it was found that this compound exhibited cytotoxicity at concentrations ranging from 86 to 755 μM against HL-60 cells. The mechanism was linked to the downregulation of Bcl-2 and upregulation of p21^WAF-1, indicating a dual mechanism involving apoptosis promotion and cell cycle arrest .
Enzyme Inhibition Studies
Another study focused on the enzyme inhibition potential of isoxazole derivatives. It was noted that compounds with similar structures could inhibit phosphodiesterase IV, suggesting that this compound might share this property .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-5-[(phenylthio)methyl]isoxazole?
The compound can be synthesized using heterocyclic coupling strategies. A general method involves reacting substituted phenylthiols with pre-functionalized isoxazole intermediates under catalytic conditions. For example, PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C yields structurally related isoxazole derivatives . Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification.
Q. How is structural characterization performed for this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, S-C aromatic stretch at ~690 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., deshielded aromatic protons near the chlorophenyl group at δ 7.4–7.6 ppm) and carbon backbone .
- X-ray crystallography : Resolves bond lengths and torsional angles, such as the twist between the isoxazole ring and substituents (e.g., 38.32° for chlorophenyl, 43.91° for phenylthio groups) .
Q. What purification methods are recommended?
Recrystallization in n-hexane/benzene (1:1 v/v) or aqueous acetic acid effectively removes byproducts. Column chromatography with silica gel (hexane/ethyl acetate gradient) is used for complex mixtures .
Advanced Research Questions
Q. How does this compound inhibit glutathione-dependent enzymes?
The compound exhibits semi-competitive inhibition of glutathione reductase (GR) with an IC₅₀ of 0.059 mM and KI of 0.011 mM. Its uncompetitive binding alters the enzyme-substrate complex’s active site, likely via steric hindrance from the chlorophenyl group. In contrast, 5-(4-chlorophenyl)isoxazole (IC₅₀ = 0.135 mM) shows weaker inhibition, highlighting the critical role of substituent positioning .
Q. What crystallographic insights explain its bioactivity?
X-ray data reveal a lengthened C2-C9 bond (1.359 Å vs. 1.337 Å in analogs), attributed to steric strain between the chlorophenyl and phenylthio groups. This distortion may enhance binding to hydrophobic enzyme pockets .
Q. Why do minor structural changes (e.g., substituent position) drastically alter inhibitory potency?
Comparative studies show 3-(4-chlorophenyl)isoxazole inhibits GR twice as effectively as its 5-substituted analog. Molecular docking suggests the 4-chlorophenyl group aligns with GR’s hydrophobic subpocket, while the phenylthio moiety stabilizes interactions via π-π stacking .
Q. How can molecular docking guide derivative design?
Docking simulations (e.g., AutoDock Vina) predict binding poses by optimizing hydrogen bonds and van der Waals contacts. For example, the chlorophenyl group of 3-(4-chlorophenyl)isoxazole forms halogen bonds with GR’s Tyr-114, while the phenylthio group engages Phe-138 .
Q. How should researchers address contradictory data in structural or enzymatic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
